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Hydrogenselenophosphate

Cat. No.: B1261386
M. Wt: 158.95 g/mol
InChI Key: JRPHGDYSKGJTKZ-UHFFFAOYSA-L
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Description

Historical Perspectives on Selenophosphate Chemistry

The journey to understanding hydrogenselenophosphate began with the discovery of its constituent element, selenium. In 1817, Swedish chemist Jöns Jacob Berzelius discovered the element and named it after Selene, the Greek goddess of the moon, noting its similarity to the previously discovered tellurium (named for the Earth). wikipedia.orgrsc.orgnih.gov For much of its early history, selenium was primarily recognized for its toxicity, with reports of its deleterious effects on livestock dating back to the 13th century. wikipedia.orgnih.gov

The perception of selenium began to shift dramatically in the mid-20th century. In 1954, biochemist Jane Pinsent discovered that selenium was essential for the activity of the enzyme formate (B1220265) dehydrogenase in microorganisms. wikipedia.orgacs.org This was followed by the discovery of its necessity for mammalian life in 1957. wikipedia.org The 1970s marked a significant turning point with the finding that selenium was a component of two separate sets of enzymes, leading to the identification of the seleno-amino acid, selenocysteine (B57510). wikipedia.orgnih.gov A pivotal moment in the specific field of selenophosphate chemistry occurred in 1973 with the discovery of the first selenodiphosphate, opening the door to the study of this unique class of compounds. wikipedia.org These milestones transformed selenium's reputation from a mere toxin to an essential micronutrient, paving the way for research into the specific biochemical pathways of its utilization, with this compound at the center.

| Key Milestones in Selenium and Selenophosphate Research | | :--- | :--- | | Date | Discovery | | 1817 | Jöns Jacob Berzelius discovers the element Selenium. wikipedia.orgrsc.org | | 1954 | Jane Pinsent reports the first evidence of a specific biological function for selenium in microorganisms. wikipedia.orgacs.org | | 1957 | Selenium is discovered to be essential for mammalian life. wikipedia.org | | 1970s | Selenium is identified as a component of the enzymes glutathione (B108866) peroxidase and glycine (B1666218) reductase. wikipedia.orgnih.gov | | 1973 | The first selenodiphosphate compound is synthesized and characterized. wikipedia.org | | 1980s | The UGA codon, typically a stop codon, is found to encode for selenocysteine. wikipedia.org |

Significance of Selenium and Selenocompounds in Chemical Biology

Selenium's biological importance is almost exclusively expressed through its incorporation into selenoproteins. wikipedia.orgmdpi.com These specialized proteins contain selenium in the form of the amino acid selenocysteine, which is integrated into the protein's primary structure during translation. umass.edu The presence of selenocysteine, with its lower reduction potential and higher acidity compared to its sulfur analog cysteine, confers unique catalytic advantages, particularly in redox reactions. wikipedia.org

The major classes of selenocompounds are central to cellular function. Selenocysteine and selenomethionine (B1662878) are the primary seleno-amino acids. tandfonline.com While selenomethionine can be nonspecifically incorporated in place of methionine, selenocysteine is specifically inserted to form the active site of many antioxidant enzymes. nih.gov Key families of human selenoproteins include:

Glutathione Peroxidases (GPXs) : A family of enzymes that protect cells from oxidative damage by reducing hydrogen peroxide and lipid hydroperoxides. mdpi.comnih.gov

Thioredoxin Reductases (TrxRs) : These enzymes are crucial for maintaining the cellular redox state by reducing thioredoxin, which in turn regulates numerous cellular processes. nih.govwikipedia.org

Iodothyronine Deiodinases (DIOs) : These enzymes are responsible for the activation and deactivation of thyroid hormones, a process vital for metabolism and development. nih.govsemanticscholar.org

The collective of these proteins, known as the "selenoproteome," highlights the broad physiological role of selenium, from antioxidant defense to hormone metabolism and immune function. wikipedia.orgontosight.ai

| Major Selenocompounds and Their Biological Significance | | :--- | :--- | | Compound Class | Significance | | Selenocysteine (Sec) | The 21st proteinogenic amino acid; the key catalytic residue in most functional selenoproteins. wikipedia.orgumass.edu It is encoded by a UGA codon. wikipedia.org | | Selenomethionine (SeMet) | An analog of methionine that can be incorporated into proteins; serves as a major dietary source and storage form of selenium. tandfonline.comnih.gov | | Glutathione Peroxidases (GPXs) | A major family of antioxidant selenoenzymes that reduce harmful peroxides, protecting cells from oxidative stress. mdpi.comnih.gov | | Thioredoxin Reductases (TrxRs) | Selenoenzymes that are central to the thioredoxin system, which regulates cellular redox balance and supports DNA synthesis. nih.govwikipedia.org | | Iodothyronine Deiodinases (DIOs) | Selenoenzymes essential for the metabolism of thyroid hormones, controlling their activation and inactivation. nih.govsemanticscholar.org | | Selenophosphate Synthetase 2 (SEPHS2) | The selenoenzyme that synthesizes this compound, the active selenium donor for selenocysteine biosynthesis. mdpi.comwikipedia.org |

Overview of Selenophosphate Research Trajectories

Research into this compound is intrinsically linked to the study of the enzyme that synthesizes it: selenophosphate synthetase (SPS). ub.edu Selenophosphate is the activated selenium donor required for the conversion of seryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec, a key step in selenoprotein synthesis. nih.govumass.edu The synthesis reaction catalyzed by SPS involves ATP and a reduced selenium source, such as hydrogen selenide (B1212193), to produce monoselenophosphate (the active form of this compound). nih.govmdpi.comnih.gov

The trajectory of research has evolved from identifying this fundamental reaction to uncovering its complex regulation and the evolution of the enzymes involved. A significant discovery was the existence of two distinct paralogs of SPS in many eukaryotes, termed SEPHS1 and SEPHS2. nih.govresearchgate.net

SEPHS2 (or SPS2) is the canonical enzyme found in all domains of life that utilize selenium. It contains a selenocysteine (or a functionally equivalent cysteine in many prokaryotes) in its active site and is directly responsible for synthesizing selenophosphate. nih.govnih.gov

SEPHS1 (or SPS1) is found in many metazoans but lacks the catalytically essential selenocysteine or cysteine residue. nih.gov Research has shown that SEPHS1 cannot synthesize selenophosphate but retains ATPase activity. researchgate.net Its function appears to be related to the regulation of cellular redox homeostasis, independent of selenoprotein synthesis. researchgate.net

This divergence represents a remarkable case of gene duplication followed by subfunctionalization, where an ancestral gene with multiple functions gave rise to two specialized proteins. nih.gov Current research continues to explore the precise mechanisms of these enzymes, their interaction with other components of the selenoprotein synthesis machinery, and their distinct roles in health and disease. researchgate.netplos.org

| Comparison of Selenophosphate Synthetase (SEPHS) Isoforms in Eukaryotes | | :--- | :--- | :--- | | Feature | SEPHS1 | SEPHS2 | | Active Site Residue | Amino acids other than Sec or Cys. nih.govresearchgate.net | Selenocysteine (Sec). nih.govnih.gov | | Primary Function | Regulation of cellular redox homeostasis; ATPase activity. researchgate.net | Synthesis of this compound. nih.govresearchgate.net | | Selenophosphate Synthesis | No. researchgate.net | Yes. researchgate.net | | Evolutionary Origin | Result of gene duplication from an ancestral SEPHS gene in metazoans. nih.gov | The ancestral, canonical selenophosphate synthetase. nih.gov | | Distribution | Found in many metazoans (e.g., vertebrates, insects). nih.gov | Found in all organisms with selenoproteins (prokaryotes and eukaryotes). nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula HO3PSe-2 B1261386 Hydrogenselenophosphate

Properties

Molecular Formula

HO3PSe-2

Molecular Weight

158.95 g/mol

IUPAC Name

hydroxy-dioxido-selanylidene-λ5-phosphane

InChI

InChI=1S/H3O3PSe/c1-4(2,3)5/h(H3,1,2,3,5)/p-2

InChI Key

JRPHGDYSKGJTKZ-UHFFFAOYSA-L

Canonical SMILES

OP(=[Se])([O-])[O-]

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Selenophosphate

Selenophosphate Formation in Prokaryotic Systems

In prokaryotes, the synthesis of selenophosphate is a critical step for incorporating selenium into selenoproteins and certain transfer RNAs (tRNAs). asm.orgnih.gov This function is primarily carried out by the enzyme selenophosphate synthetase, encoded by the selD gene. asm.orgebi.ac.uk

Selenophosphate Synthase (SPS), the product of the selD gene in prokaryotes like Escherichia coli, is a 37-kDa protein that catalyzes the formation of selenophosphate from a reduced selenium source, such as hydrogen selenide (B1212193) (HSe⁻), and adenosine (B11128) triphosphate (ATP). asm.orgpnas.org This enzyme is fundamental for all selenium utilization pathways in these organisms, including the synthesis of selenocysteine (B57510) and 5-methylaminomethyl-2-selenouridine (B1232246) (SeU) in tRNAs. ub.edunih.gov The activity of SelD is dependent on the presence of both Mg²⁺ and K⁺ ions. nih.gov While many prokaryotic SPS enzymes utilize a cysteine residue in their active site, a significant number possess a selenocysteine (Sec) residue at the same position, which is critical for their catalytic function. ub.edunih.gov

A mutation in the selD gene in bacteria like E. coli and Salmonella typhimurium results in an inability to incorporate selenium into both formate (B1220265) dehydrogenases and tRNAs, highlighting the central role of selenophosphate in these metabolic pathways. annualreviews.org The SelD enzyme in E. coli has been extensively studied and serves as a model system for understanding selenophosphate synthesis. asm.orgnih.gov

Spectroscopic studies on E. coli selenophosphate synthetase have identified a chromophore with an absorption maximum at 315 nm, which is suggested to involve the essential Cys17 residue. nih.gov The presence of Mg²⁺ and ATP causes a shift in this maximum to 340 nm, indicating a conformational change related to the binding of a hydrolyzable gamma-phosphoryl group, providing a way to monitor catalytic steps. nih.gov

ATP hydrolysis is the driving force for selenophosphate synthesis. ub.edu The reaction catalyzed by SelD involves the conversion of ATP to adenosine monophosphate (AMP) and two orthophosphates (Pi). asm.orgpnas.org Unlike many related enzymes, the ADP formed as an intermediate is not released but is further hydrolyzed to AMP and Pi. ub.edunih.gov This hydrolysis of ATP to AMP occurs even in the absence of selenide, albeit at a much slower rate, in what is known as an uncoupled reaction. asm.org

Isotope exchange studies have provided further insight, suggesting the formation of a phosphorylated enzyme intermediate. pnas.org These studies support a mechanism where ADP is an intermediate that remains bound to the enzyme and is subsequently hydrolyzed to AMP. pnas.org The binding of ATP and its initial hydrolysis to ADP is independent of the presence of selenium. ub.edu

Selenophosphate Formation in Eukaryotic Systems

In eukaryotes, the synthesis of selenophosphate is also a prerequisite for selenoprotein production. plos.orgportlandpress.com The enzymatic machinery, while sharing similarities with prokaryotic systems, has evolved distinct features, including the presence of two paralogous enzymes in many organisms. nih.gov

Eukaryotes, particularly metazoans, possess two forms of selenophosphate synthetase: SPS1 and SPS2 (also known as SEPHS1 and SEPHS2). ub.edunih.gov Of these two, SPS2 is the true functional ortholog of the prokaryotic SelD and is essential for selenophosphate synthesis. ub.eduunl.edu SPS2 contains a selenocysteine (Sec) residue in its catalytic domain, which is crucial for its activity. nih.gov In contrast, SPS1 is inactive in selenophosphate synthesis because it lacks this critical Sec or a Cys residue, instead having amino acids like threonine or arginine at the homologous position. nih.govnih.govresearchgate.net

In vivo studies using small interfering RNA (siRNA) to knock down SPS2 in mammalian cells have demonstrated a severe impairment of selenoprotein biosynthesis. portlandpress.comunl.edu The reintroduction of SPS2 restored this function, whereas SPS1 could not complement the loss of SPS2, confirming that SPS2 is the essential enzyme for generating the selenium donor for selenocysteine biosynthesis in mammals. portlandpress.comunl.edu While SPS1 does not synthesize selenophosphate, it is thought to have regulatory roles. ub.eduhawaii.edu Both SPS1 and SPS2 are capable of hydrolyzing ATP. nih.gov

The core function of synthesizing selenophosphate from ATP and a selenium source is conserved across bacteria, archaea, and eukarya, with selenophosphate synthetase being the key enzyme. ub.edunih.gov However, there are notable differences in the enzymes and pathways.

Prokaryotes and archaea typically have a single form of SPS (SelD), which may contain either a cysteine or a selenocysteine at its active site. nih.govnih.gov In contrast, many eukaryotes have two paralogs, SPS1 and SPS2. nih.gov The active SPS in eukaryotes (SPS2) is generally a selenoprotein itself, meaning its own synthesis is dependent on the pathway it regulates. nih.govportlandpress.com This is also true for the SPS in many archaea and some bacteria. nih.govnih.gov

Data Tables

Table 1: Key Enzymes in Selenophosphate Biosynthesis

DomainEnzyme(s)Gene(s)Catalytic Residue (in active form)Function
Prokaryotes Selenophosphate Synthase (SPS)selDCysteine or SelenocysteineSynthesizes selenophosphate from selenide and ATP. ub.edunih.gov
Eukaryotes Selenophosphate Synthase 2 (SPS2/SEPHS2)SPS2/SEPHS2SelenocysteineEssential for synthesizing selenophosphate for selenoprotein biosynthesis. nih.govunl.edu
Selenophosphate Synthase 1 (SPS1/SEPHS1)SPS1/SEPHS1Other amino acids (e.g., Thr, Arg)Inactive in selenophosphate synthesis; likely has regulatory roles. ub.edunih.gov

Genetic and Molecular Regulation of Selenophosphate Synthesis Enzymes

The synthesis of selenophosphate and the subsequent incorporation of selenocysteine (Sec) into proteins is a complex, highly regulated process involving a suite of specialized genes and regulatory elements. This machinery ensures that the UGA codon, normally a signal for translation termination, is recoded to specify the insertion of the 21st amino acid, selenocysteine. catalysis.blogannualreviews.org The regulation involves specific protein factors that catalyze the synthesis pathway and RNA structures that guide the translational apparatus.

Gene Products and Regulatory Factors (SelA, SelB, SelC, SelD, SPS2, PSTK)

The biosynthesis of selenoproteins is dependent on a core set of gene products. In prokaryotes, these are primarily the selA, selB, selC, and selD genes. nih.govebi.ac.uk In eukaryotes, the pathway involves homologous and additional factors, such as SPS2 and PSTK. researchgate.netunl.edu

selA : The product of the selA gene is Selenocysteine Synthase . In bacteria, this enzyme catalyzes the conversion of seryl-tRNASec into selenocysteyl-tRNASec. annualreviews.orgbiorxiv.org It uses selenophosphate as the selenium donor to replace the hydroxyl group of serine with a selenol group. biorxiv.org

selB : The selB gene encodes a specialized elongation factor (EF-Sec) , which is a homolog of the standard elongation factor Tu (EF-Tu). biorxiv.org Its role is to specifically bind selenocysteyl-tRNASec and deliver it to the ribosome during translation. Crucially, in bacteria, SelB is also responsible for recognizing the SECIS element in the mRNA, ensuring the correct placement of selenocysteine at the UGA codon. biorxiv.orgub.edu

selC : This gene encodes the unique selenocysteine tRNA (tRNASec) . annualreviews.orgebi.ac.uk This tRNA has a distinctive structure that differentiates it from all other tRNAs. It is initially charged with serine by the standard seryl-tRNA synthetase, forming seryl-tRNASec, the substrate for SelA in bacteria or the subsequent phosphorylation step in eukaryotes. annualreviews.orgunl.edu

selD : The product of the selD gene is Selenophosphate Synthetase , the enzyme that catalyzes the ATP-dependent synthesis of selenophosphate from a selenium source, typically selenide. biorxiv.orgnih.govnih.gov This enzyme is fundamental as it produces the active selenium donor required for selenocysteine synthesis. nih.govnih.gov Its eukaryotic counterpart is SPS2. researchgate.net

SPS2 : Selenophosphate Synthetase 2 is the eukaryotic enzyme responsible for the de novo synthesis of selenophosphate. researchgate.netunl.edu Unlike its paralog, SPS1, SPS2 is essential for the biosynthesis of all selenoproteins in mammals. researchgate.netnih.gov SPS2 is itself often a selenoprotein, containing a Sec residue in its active site, which suggests a potential for autoregulation of the selenoprotein synthesis pathway. annualreviews.orgnih.gov

PSTK : In eukaryotes and archaea, the pathway involves an additional step catalyzed by O-phosphoseryl-tRNA[Ser]Sec kinase . This enzyme phosphorylates the serine on seryl-tRNASec to form O-phosphoseryl-tRNA[Ser]Sec. researchgate.netunl.edu This intermediate is the actual substrate for the eukaryotic selenocysteine synthase (SecS), which then exchanges the phosphate (B84403) group for a selenol group using selenophosphate from SPS2. unl.edu

Gene ProductOrganism(s)Function
SelA BacteriaCatalyzes the conversion of seryl-tRNASec to selenocysteyl-tRNASec. annualreviews.orgbiorxiv.org
SelB BacteriaDelivers selenocysteyl-tRNASec to the ribosome and recognizes the SECIS element. biorxiv.orgub.edu
SelC AllForms the specific tRNA for selenocysteine (tRNASec). annualreviews.orgebi.ac.uk
SelD BacteriaSynthesizes selenophosphate from selenide and ATP; prokaryotic homolog of SPS2. nih.govnih.gov
SPS2 EukaryotesSynthesizes selenophosphate; essential for selenoprotein synthesis. researchgate.netunl.edunih.gov
PSTK Eukaryotes, ArchaeaPhosphorylates seryl-tRNASec to form O-phosphoseryl-tRNA[Ser]Sec. researchgate.netunl.edu

Selenocysteine Insertion Sequence (SECIS) Elements and Their Interaction with Selenophosphate Biosynthesis Machinery

The recoding of a UGA stop codon to specify selenocysteine is directed by a specific cis-acting RNA structure known as the Selenocysteine Insertion Sequence (SECIS) element. wikipedia.orgontosight.aicrg.eu This element is a fundamental component of all selenoprotein mRNAs. crg.eu

The SECIS element forms a stem-loop or hairpin structure approximately 60 nucleotides in length. wikipedia.org Its location within the mRNA differs between prokaryotes and eukaryotes. In bacteria, the SECIS element is positioned immediately downstream of the UGA codon it recodes. crg.eucatalysis.blog In contrast, in archaea and eukaryotes, the SECIS element is found in the 3' untranslated region (3' UTR) of the mRNA and can direct the recoding of multiple UGA codons within the same transcript. wikipedia.orgcrg.eu

The primary function of the SECIS element is to act as a binding site for the specialized machinery required for selenocysteine insertion. catalysis.blog In eukaryotes, the SECIS element is recognized and bound by the SECIS Binding Protein 2 (SBP2) . ontosight.ainih.gov This binding is a critical recruitment step. Once bound, SBP2 interacts with the specialized elongation factor for selenocysteine (eEFSec), which is already complexed with selenocysteyl-tRNASec. ub.educatalysis.blog This entire ribonucleoprotein complex is then presented to the ribosome, facilitating the insertion of selenocysteine when the ribosome pauses at a UGA codon. catalysis.blog Overexpression of SBP2 can overcome limitations in selenoprotein synthesis, highlighting its central role in the efficiency of the process. nih.gov The interaction between different SECIS elements and SBP2 can vary, which contributes to a hierarchy in the synthesis of different selenoproteins, especially under conditions of limited selenium. nih.gov

FeatureDescription
Structure A stem-loop (hairpin) secondary structure in mRNA, about 60 nucleotides long. wikipedia.org
Location - Bacteria: Located in the coding region, immediately following the UGA codon. crg.eucatalysis.blog- Eukarya/Archaea: Located in the 3' untranslated region (3' UTR). wikipedia.orgcrg.eu
Function Recruits the translational machinery to recode a UGA codon from a stop signal to a selenocysteine codon. wikipedia.orgcrg.eu
Interaction - Eukaryotes: Binds SECIS Binding Protein 2 (SBP2), which then recruits the eEFSec-tRNASec complex. ontosight.ainih.gov- Bacteria: Directly recognized by the SelB elongation factor. biorxiv.orgub.edu

Evolutionary Divergence and Functional Specialization within Selenophosphate Synthase Family (SPS1 vs. SPS2)

In many eukaryotes, particularly metazoans, the selenophosphate synthetase family has evolved into two distinct paralogs: SPS1 and SPS2. nih.govnih.gov This divergence is a clear example of gene duplication followed by subfunctionalization, where the two resulting proteins have specialized in different, though related, roles. nih.gov

SPS2 is considered the bona fide selenophosphate synthetase. ub.edu It is directly involved in the primary pathway of selenoprotein biosynthesis by catalyzing the formation of selenophosphate. researchgate.netunl.edu Knockdown studies have shown that depleting SPS2 severely impairs the synthesis of all selenoproteins. researchgate.net SPS2 typically contains a selenocysteine (Sec) residue in its active site, which is critical for its catalytic activity, although some organisms utilize a cysteine (Cys) in this position. nih.govnih.gov The presence of Sec in the enzyme that produces the selenium donor for all selenoproteins suggests a sensitive feedback mechanism for regulating selenium metabolism. annualreviews.org

SPS1 , on the other hand, has lost the enzymatic function of synthesizing selenophosphate. ub.edunih.gov This functional loss is due to the mutation of the critical Sec/Cys residue in its catalytic domain to another amino acid, such as threonine in vertebrates or arginine in insects. nih.gov Despite its inability to synthesize selenophosphate, SPS1 is an essential protein. nih.gov Its function is distinct from SPS2 and is not related to the de novo synthesis of selenoproteins. researchgate.net Research suggests that SPS1 has adopted other crucial roles, potentially in selenium recycling from degraded selenoproteins or in regulating cellular redox homeostasis. ebi.ac.uknih.gov

The evolutionary history suggests that an ancestral SPS gene, which likely possessed both catalytic and other regulatory functions, underwent duplication. nih.gov Following the duplication, the two copies diverged: SPS2 retained the ancestral catalytic function of synthesizing selenophosphate, while SPS1 specialized in the non-catalytic, regulatory roles. ub.edunih.gov

FeatureSPS1SPS2
Primary Function Not involved in selenophosphate synthesis; likely has regulatory roles in redox homeostasis or selenium recycling. researchgate.netub.edunih.govCatalyzes the synthesis of selenophosphate, the active selenium donor for selenocysteine synthesis. researchgate.netunl.edu
Active Site Residue Lacks Sec or Cys; contains other amino acids like Threonine (vertebrates) or Arginine (insects). nih.govContains a catalytically active Selenocysteine (Sec) or Cysteine (Cys). nih.govnih.gov
Essentiality Essential for cell survival, but not for general selenoprotein synthesis. researchgate.netnih.govEssential for the synthesis of all selenoproteins. researchgate.net
Evolutionary Origin Arose from a gene duplication of an ancestral SPS gene and underwent subfunctionalization. nih.govRepresents the conserved, ancestral catalytic function of selenophosphate synthesis. nih.gov

Role of Hydrogenselenophosphate in Selenocysteine and Selenoprotein Metabolism

Hydrogenselenophosphate as a Primary Source and Direct Selenium Donor for Selenocysteine (B57510)

This compound (HSePO₃²⁻), often referred to as selenophosphate, serves as the activated and direct donor of selenium for the biosynthesis of selenocysteine (Sec), the 21st proteinogenic amino acid. plos.orgnih.govnih.gov The synthesis of this crucial selenium donor is catalyzed by the enzyme selenophosphate synthetase (SPS), which utilizes a reduced form of selenium, such as hydrogen selenide (B1212193) (HSe⁻), and ATP. nih.govasm.org In prokaryotes, this enzyme is encoded by the selD gene, while in mammals, two homologs exist: SPS1 and SPS2. plos.orgnih.gov Research has demonstrated that SPS2 is the primary enzyme responsible for synthesizing selenophosphate for selenoprotein production in mammals. plos.orgunl.edunih.gov

The reaction catalyzed by SPS produces selenophosphate, AMP, and orthophosphate in stoichiometric amounts. nih.govasm.org This activated selenium is then transferred to a serine residue that is ester-bonded to a specific transfer RNA, tRNA^[Ser]Sec, marking a key step in the formation of selenocysteine. plos.orgpnas.org The instability of selenophosphate at neutral pH necessitates its immediate use within the cell, highlighting its role as a transient but essential intermediate. mdpi.com

Enzymatic Conversion of Ser-tRNA to Sec-tRNA Mediated by Selenophosphate

The conversion of serine to selenocysteine is a unique process that occurs on a specialized tRNA molecule, tRNA^[Ser]Sec. wikipedia.orgoup.com This tRNA is first aminoacylated with serine by seryl-tRNA synthetase (SerRS). aars.onlineoup.com The resulting seryl-tRNA^[Ser]Sec is then the substrate for the subsequent enzymatic steps that lead to selenocysteine formation.

In eukaryotes and archaea, the process involves two key enzymatic steps. First, the serine moiety on seryl-tRNA^[Ser]Sec is phosphorylated by O-phosphoseryl-tRNA^[Ser]Sec kinase (PSTK) to form O-phosphoseryl-tRNA^[Ser]Sec (Sep-tRNA^[Ser]Sec). nih.govpnas.orgpnas.org This intermediate is then the substrate for selenocysteine synthase (SecS), which catalyzes the replacement of the phosphate (B84403) group with selenium, using selenophosphate as the selenium donor, to form selenocysteinyl-tRNA^[Ser]Sec (Sec-tRNA^[Ser]Sec). plos.orgnih.gov This two-step pathway ensures the specific incorporation of selenium. pnas.org

In bacteria, the conversion is more direct. The enzyme selenocysteine synthase (SelA) directly converts seryl-tRNA^[Ser]Sec to selenocysteyl-tRNA^[Ser]Sec, also utilizing selenophosphate as the selenium donor. plos.orgoup.com

Involvement of Selenophosphate in the Biosynthesis of Other Organic Selenium Compounds (e.g., Selenouridine, Selenocoenzymes)

The role of selenophosphate extends beyond the synthesis of selenocysteine. It is also the essential selenium donor for the formation of other vital organic selenium compounds. One notable example is the synthesis of 2-selenouridine (B1257519), a modified nucleoside found in the wobble position of certain tRNAs. nih.govasm.org The presence of 2-selenouridine is crucial for the accurate translation of specific codons. Studies in E. coli have shown that mutations in the selD gene, which encodes selenophosphate synthetase, lead to a deficiency in both selenocysteine incorporation into proteins and the formation of 2-selenouridine in tRNA. nih.govasm.org

Furthermore, selenophosphate is implicated as a selenium donor in the biosynthesis of selenium-containing cofactors, such as the selenium-molybdenum cofactor found in some enzymes. mdpi.com The synthesis of these diverse selenium-containing molecules underscores the central role of selenophosphate as the universal biological selenium donor. unl.edunih.gov

Impact of Selenophosphate Metabolism on Cellular Selenium Homeostasis

The metabolism of selenophosphate is intricately linked to the maintenance of cellular selenium homeostasis, which is the balance of selenium uptake, utilization, and storage. imrpress.com The synthesis of selenophosphate by SPS2 is a key regulatory point in this process. unl.edumdpi.com Since many selenoproteins, including SPS2 itself in mammals, are involved in antioxidant defense and redox regulation, the availability of selenophosphate directly impacts the cell's ability to cope with oxidative stress. imrpress.commdpi.com

Selenoprotein P (SelP) is a major plasma selenoprotein that plays a crucial role in selenium transport and distribution throughout the body. semanticscholar.org The synthesis of SelP, which contains multiple selenocysteine residues, is highly dependent on the availability of selenophosphate. plos.org Therefore, the regulation of selenophosphate synthesis directly influences the levels of SelP and, consequently, the systemic distribution of selenium. semanticscholar.org In states of low selenium, a mechanism has been described where cysteine can be incorporated in place of selenocysteine in some selenoproteins, a process influenced by the availability of thiophosphate, an analog of selenophosphate. plos.orgsemanticscholar.org This highlights the cell's adaptive strategies to maintain protein function under selenium-limiting conditions, with selenophosphate metabolism at the core of this regulation.

Pathways Independent of this compound for Selenium Compound Biosynthesis (e.g., Selenoneine)

While this compound is the primary donor for selenocysteine and selenouridine, recent discoveries have revealed biosynthetic pathways for other selenium compounds that are independent of this intermediate. A prominent example is the biosynthesis of selenoneine (B15363128), the selenium analog of ergothioneine. nih.govbiorxiv.org

The biosynthesis of selenoneine involves a distinct set of enzymes encoded by the sen gene cluster. nih.govresearchgate.net The pathway begins with the enzyme SenC, a selenophosphate synthetase, which produces selenophosphate. nih.govresearchgate.net However, the subsequent steps diverge from the known selenocysteine pathway. The enzyme SenB, a Se-glycosyltransferase, utilizes selenophosphate to form a selenosugar intermediate. nih.gov This selenosugar is then used by the selenoneine synthase, SenA, to form the carbon-selenium bond in selenoneine. nih.govresearchgate.net This discovery has expanded our understanding of selenium metabolism, demonstrating that while this compound is a key starting material, alternative enzymatic strategies exist for the synthesis of specific selenium-containing small molecules. biorxiv.orgplos.orgrsc.org

Computational Chemistry and Theoretical Approaches to Hydrogenselenophosphate Systems

Quantum Mechanical (QM) and Ab Initio Calculations for Reaction Mechanisms

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and reactivity of molecules like hydrogenselenophosphate. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly valuable for elucidating detailed reaction pathways. d-nb.infonih.gov These calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, transition states, and intermediates. rsc.orgdiva-portal.org

For this compound, ab initio calculations can be employed to investigate several key reaction mechanisms:

Formation and Decomposition: The thermodynamics and kinetics of the synthesis of this compound from its precursors, as well as its decomposition pathways, can be modeled. This includes calculating reaction enthalpies and activation energies. nih.gov

Proton Transfer: The acidity of the P-OH and P-SeH groups can be accurately predicted, and the energy barriers for proton transfer events, which are crucial in many of its biochemical roles, can be determined.

Nucleophilic and Electrophilic Attack: The reactivity of the selenium and oxygen atoms as nucleophiles and the phosphorus atom as an electrophile can be characterized. QM methods can model the transition states of reactions involving this compound with various substrates.

A common strategy involves performing geometry optimizations to find the lowest energy structures of reactants and products, followed by transition state searches to locate the saddle point on the potential energy surface connecting them. chemrxiv.org The calculated energies of these stationary points allow for the determination of reaction barriers, which are crucial for understanding the reaction rate. d-nb.info For complex systems, such as enzymatic reactions involving this compound, a combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. In this method, the reactive center (this compound and the key active site residues) is treated with a high level of QM theory, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics force fields. sci-hub.se

Computational Task Information Gained Relevant Ab Initio Methods
Geometry OptimizationBond lengths, bond angles, and dihedral angles of stable molecules and intermediates.Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC).
Frequency CalculationVibrational frequencies, zero-point vibrational energy, and characterization of stationary points (minima or transition states).HF, MP2, CC.
Transition State SearchStructure and energy of the highest point along the minimum energy path of a reaction.Synchronous Transit-Guided Quasi-Newton (STQN), Berny optimization.
Intrinsic Reaction Coordinate (IRC)Confirmation that a transition state connects the desired reactants and products.IRC calculations.

Density Functional Theory (DFT) Applications in Selenophosphate Studies

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of computational cost and accuracy. researchgate.netmdpi.com DFT calculates the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than wavefunction-based ab initio methods for larger systems. nih.govyoutube.com

In the context of selenophosphate studies, DFT is widely applicable for:

Structural and Electronic Properties: Predicting the equilibrium geometry, bond vibrational frequencies, and electronic properties such as molecular orbital energies (HOMO-LUMO gap), atomic charges, and dipole moments of this compound and its derivatives. mdpi.com

Reaction Energetics: Calculating reaction energies and activation barriers for reactions involving selenophosphates. Hybrid DFT functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide highly accurate results for thermochemistry. mdpi.com

Spectroscopic Properties: Simulating spectroscopic data, such as NMR chemical shifts and infrared spectra, which can be directly compared with experimental measurements to validate the computational model. researchgate.net

For instance, DFT calculations can be used to study the mechanism of selenophosphate synthesis catalyzed by selenophosphate synthetase. By modeling the enzyme's active site with the substrates (selenide and ATP), DFT can help to identify the key interactions and elementary steps of the catalytic cycle. nih.gov The choice of the exchange-correlation functional and the basis set is crucial for the accuracy of DFT calculations. mdpi.com For systems containing heavy elements like selenium, it is important to use basis sets that can adequately describe the core electrons, often in conjunction with effective core potentials.

DFT Functional Type Typical Application in Selenophosphate Studies Example Functionals
Generalized Gradient Approximation (GGA)Geometry optimizations and dynamics of large systems.PBE, BLYP
Hybrid GGAAccurate energetics for reaction mechanisms.B3LYP, PBE0
Meta-GGAImproved description of thermochemistry and kinetics.M06-2X, TPSS
Range-Separated HybridStudying charge-transfer excitations and non-covalent interactions.CAM-B3LYP, ωB97X-D

Molecular Dynamics (MD) Simulations of Selenophosphate Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the dynamics, conformational changes, and intermolecular interactions of this compound in various environments, such as in aqueous solution or bound to a protein. nih.govnih.gov

Key applications of MD simulations in the study of selenophosphate systems include:

Solvation and Hydration: Simulating the explicit interactions of this compound with surrounding water molecules to understand its hydration shell structure and dynamics.

Conformational Analysis: Exploring the conformational landscape of this compound and its derivatives to identify the most stable and populated structures.

Protein-Ligand Interactions: Modeling the binding of this compound to the active site of an enzyme, such as selenophosphate synthetase or selenocysteine (B57510) synthase. These simulations can reveal the key protein residues involved in binding and catalysis, as well as the role of water molecules in the binding pocket. nih.gov

Thermodynamic Properties: Calculating thermodynamic quantities like the free energy of binding between this compound and a protein using techniques such as umbrella sampling or thermodynamic integration.

The accuracy of MD simulations is highly dependent on the quality of the force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. nih.gov For a non-standard molecule like this compound, a specific force field would need to be developed and validated against quantum chemical calculations or experimental data.

MD Simulation Technique Purpose Information Obtained
Classical MDTo simulate the time evolution of a system at the atomic level.Trajectories of atomic positions and velocities, conformational changes, diffusion coefficients.
Steered MD (SMD)To investigate the process of unbinding a ligand from a protein by applying an external force.Unbinding pathways and estimation of binding forces.
Umbrella SamplingTo calculate the potential of mean force (PMF) along a reaction coordinate.Free energy profiles for binding/unbinding or conformational changes.
QM/MM MDTo simulate chemical reactions in large systems by treating a small region quantum mechanically.Reaction dynamics in a complex environment like an enzyme active site.

Bioinformatic Analysis of Selenophosphate-Related Enzymes and Genetic Elements

Bioinformatics provides essential tools for identifying and analyzing the genes and proteins involved in the metabolism and utilization of this compound. nih.govsemanticscholar.org Since this compound is the active selenium donor for the synthesis of selenocysteine, bioinformatic approaches are crucial for understanding the distribution and evolution of the selenoproteome across different organisms. mdpi.comresearchgate.net

Core bioinformatic analyses in this area include:

Homology Searching and Sequence Alignment: Identifying genes encoding for selenophosphate synthetase (SelD in prokaryotes, SEPHS2 in eukaryotes) and other related enzymes in newly sequenced genomes by searching for sequence similarity to known proteins. nih.govub.edu

Phylogenetic Analysis: Reconstructing the evolutionary history of selenophosphate-related enzymes to understand their origin, diversification, and horizontal gene transfer events. mdpi.com

Genome Context Analysis: Analyzing the genomic neighborhood of genes involved in selenium metabolism. The co-localization of genes in operon-like structures in prokaryotes can suggest functional linkages.

Structural Bioinformatics: Predicting the three-dimensional structure of selenophosphate-related enzymes using homology modeling or ab initio structure prediction methods. These models can then be used for molecular docking studies to investigate the binding of this compound and other substrates.

Selenoprotein Prediction: Utilizing specialized algorithms to identify selenoprotein genes in genomic data. These algorithms typically search for in-frame UGA codons (which normally signal translation termination but can be recoded to specify selenocysteine) in conjunction with a downstream SECIS (Selenocysteine Insertion Sequence) element, a specific RNA hairpin structure required for this recoding. nih.gov

Recent bioinformatic studies have revealed the widespread but patchy distribution of selenoproteins and the machinery for their synthesis across all domains of life. nih.gov These analyses have also identified novel selenoprotein families and have provided insights into the complex regulation of selenium metabolism. mdpi.comresearchgate.net

Bioinformatic Tool/Database Application in Selenophosphate Research
BLAST (Basic Local Alignment Search Tool)Finding homologous sequences of selenophosphate synthetase and other related proteins.
Clustal Omega / MUSCLECreating multiple sequence alignments to identify conserved regions and residues.
PhyML / RAxMLConstructing phylogenetic trees to study the evolutionary relationships of enzymes.
STRINGPredicting protein-protein interaction networks for the selenium metabolism pathway.
SWISS-MODEL / Phyre2Generating 3D structural models of proteins based on known homologous structures.
SECISearchIdentifying SECIS elements in nucleotide sequences to predict selenoprotein genes.

Synthetic Strategies for Hydrogenselenophosphate and Its Derivatives

Biocatalytic and Microbial Synthesis of Selenophosphate Precursors

In stark contrast to chemical methods, nature has evolved a highly specific and efficient pathway for the synthesis of monoselenophosphate, the essential selenium donor for the biosynthesis of selenocysteine (B57510). nih.govnih.gov This process is catalyzed by the enzyme selenophosphate synthetase (SPS) , also known as SelD in bacteria. nih.govnih.gov

SPS facilitates the production of the highly reactive monoselenophosphate from selenide (B1212193) (HSe⁻) and adenosine (B11128) triphosphate (ATP). nih.gov The reaction is dependent on the presence of Mg²⁺ and K⁺ ions and proceeds with the hydrolysis of ATP to adenosine monophosphate (AMP) and inorganic phosphate (B84403) (Pᵢ), indicating that both high-energy phosphate bonds of ATP are consumed. nih.gov

SPS enzymes are found across all domains of life that utilize selenoproteins. nih.gov In many organisms, including mammals, the primary enzyme responsible for this synthesis is a selenoprotein itself, designated SPS2. nih.gov This suggests a potential autoregulatory mechanism for selenoprotein synthesis. uni-freiburg.de A second, related protein, SPS1, exists in metazoans but does not synthesize selenophosphate and is thought to have regulatory functions instead. nih.govnih.gov

The biocatalytic approach provides the primary route to the specific monoselenophosphate precursor required for the incorporation of selenium into proteins. The enzyme ensures the controlled production of this unstable but essential molecule within the cellular environment.

Preparation of Solid-State Metal Selenophosphates

Solid-state metal selenophosphates are a class of materials synthesized at high temperatures, resulting in crystalline structures with interesting optical and electronic properties. proquest.com Their preparation can be tailored to produce either large single crystals for detailed characterization or powders for broader applications.

Single Crystal Growth Techniques (e.g., Chemical Vapor Transport)

High-quality single crystals of metal selenophosphates are crucial for accurate structural determination and for measuring anisotropic physical properties. researchgate.net One of the most effective methods for growing these crystals is Chemical Vapor Transport (CVT) . nih.govresearchgate.net

In a typical CVT setup, a polycrystalline material (the source) is sealed in a quartz ampoule with a transport agent (e.g., iodine or chlorine). researchgate.net The ampoule is placed in a furnace with a temperature gradient. The source material reacts with the transport agent to form a volatile gaseous species at the hotter end (source). This gas diffuses to the cooler end (sink), where the reverse reaction occurs, leading to the decomposition of the gaseous species and the deposition of a single crystal. nih.gov The choice of transport agent and the precise temperature gradient are critical parameters that control the crystal growth rate and quality. nih.gov

For example, large single crystals of Pb₂P₂Se₆, a material with potential for radiation detection, have been successfully grown using vapor transport methods. nih.gov The CVT technique is widely applicable to a variety of metal chalcogenides and pnictides, allowing for the growth of crystals that are difficult to obtain from a melt. researchgate.netnih.gov

Table 1: Parameters for Chemical Vapor Transport (CVT) Growth

Parameter Description Typical Values
Source Material Polycrystalline metal selenophosphate. Pre-synthesized powder
Transport Agent Halogen (e.g., I₂, Cl₂) to form volatile intermediates. ~1-10 mg/cm³ of ampoule volume
Source Temperature Temperature at the hot end of the ampoule. 500 - 1000 °C
Sink Temperature Temperature at the cool end where crystal grows. 450 - 950 °C (ΔT ~50-100 °C)
Ampoule Sealed quartz tube under vacuum. Length: 10-20 cm, Diameter: 1-2 cm

Powder Synthesis Methods

For applications where large single crystals are not required, such as catalysis or manufacturing composite materials, powder synthesis methods are employed. These methods are generally faster and more scalable than single crystal growth.

The most common approach is direct high-temperature solid-state reaction. uni-regensburg.de This involves mixing stoichiometric amounts of the constituent elements (e.g., a metal, red phosphorus, and selenium powder) or binary precursors (e.g., a metal selenide and a phosphorus selenide like P₂Se₅). northwestern.eduresearchgate.net The mixture is sealed in an evacuated quartz tube and heated in a furnace for an extended period, often for several days, to ensure a complete and homogeneous reaction. researchgate.net Multiple grinding and reheating steps may be necessary to achieve a single-phase product.

Another approach is the molten flux method , as described in section 6.1, which can also be used to produce high-purity microcrystalline powders by washing away the solidified flux with a suitable solvent. acs.org Additionally, solvothermal synthesis, where the reaction is carried out in a solvent at temperatures above its boiling point in a sealed vessel (autoclave), has been used to prepare novel selenophosphates at milder conditions (e.g., 110-160 °C) than traditional solid-state routes. nih.gov

Table 2: Comparison of Powder Synthesis Methods

Method Description Temperature Advantages
Direct Solid-State Reaction Heating a mixture of elemental or binary precursors in a sealed tube. 500 - 1000 °C Simple, yields pure phases.
Molten Flux Synthesis Reactants are dissolved in a molten salt (flux) which is later removed. 250 - 750 °C Promotes crystallization, can access metastable phases.
Solvothermal Synthesis Reaction occurs in a solvent under pressure at elevated temperatures. 100 - 250 °C Milder conditions, can produce unique structures.

Reactivity and Chemical Transformations of Hydrogenselenophosphate

Phosphorylation Reactions Involving Selenide (B1212193)

The primary route for the formation of selenophosphate in biological systems involves the phosphorylation of selenide. This reaction is enzymatically catalyzed and requires adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor.

Enzymatic Synthesis:

HSe⁻ + ATP → SePO₃³⁻ + AMP + Pᵢ

This reaction is a key step in selenium assimilation, converting inorganic selenide into a biologically active form. ub.edu The mechanism catalyzed by SPS is thought to proceed in a stepwise manner. Initially, ATP is hydrolyzed, and the terminal phosphate group (γ-phosphate) is transferred to the enzyme, forming a phosphorylated enzyme intermediate. Subsequently, this activated phosphate group is attacked by a nucleophilic selenide ion (HSe⁻), leading to the formation of monoselenophosphate and the release of adenosine monophosphate (AMP) and inorganic phosphate (Pᵢ). nih.gov Some studies suggest that the reaction proceeds through the formation of an enzyme-bound pyrophosphate intermediate. researchgate.net The cysteine or selenocysteine (B57510) residue in the active site of SPS is essential for this catalytic activity. ub.edunih.gov

Chemical Synthesis:

Non-enzymatic chemical synthesis of selenophosphate has also been achieved. One reported method involves the reaction of tris(trimethylsilyl)phosphite with elemental selenium. This reaction forms an O,O,O-tris(trimethylsilyl)selenophosphate precursor. Subsequent hydrolysis of this precursor under basic conditions yields the trisodium (B8492382) salt of selenophosphate. jst.go.jp This chemical synthesis route has been instrumental in confirming the structure of the biologically synthesized product. jst.go.jp

Redox Chemistry of Selenophosphate Species

The redox chemistry of hydrogenselenophosphate is primarily dictated by the selenium atom, which can exist in various oxidation states, though in selenophosphate it is formally in the -2 state, similar to selenide. nih.gov The phosphorus atom is in the +5 oxidation state. wikipedia.org

This compound is considered a key player in cellular redox homeostasis, largely through its role as a precursor for the synthesis of selenocysteine-containing antioxidant enzymes, such as glutathione (B108866) peroxidases and thioredoxin reductases. researchgate.netnih.gov The selenol group (-SeH) of selenocysteine residues in these enzymes is the active site for their redox catalysis.

The general oxidation states of selenium are presented in the table below:

Oxidation StateCommon Selenium Species
-2Selenide (H₂Se, HSe⁻), Selenocysteine, Selenomethionine (B1662878)
0Elemental Selenium (Se)
+4Selenite (SeO₃²⁻)
+6Selenate (SeO₄²⁻)

This table presents the common oxidation states of selenium in various chemical species. nih.gov

Ligand Exchange and Complexation Reactions

The this compound anion and its organic derivatives can act as ligands in coordination complexes with various metal ions. The selenium and oxygen atoms of the selenophosphate moiety can donate lone pairs of electrons to form coordinate bonds with metal centers.

Coordination Chemistry:

Research has shown that selenophosphate and related ligands, such as diselenophosphates [(RO)₂PSe₂]⁻ and diselenophosphinates [R₂PSe₂]⁻, can coordinate to a variety of metal ions, including transition metals and main group elements. researchgate.netresearchgate.net These ligands can exhibit different coordination modes, acting as monodentate, bidentate chelating, or bridging ligands. researchgate.net In many of these complexes, the selenophosphate ligand forms a four-membered chelate ring with the metal center through the two selenium atoms. researchgate.net

The formation of these complexes can be achieved through various synthetic routes, including the reaction of metal salts with selenophosphate precursors. researchgate.net The resulting metal selenophosphate complexes exhibit diverse structures, from simple mononuclear species to more complex polynuclear clusters and coordination polymers. researchgate.net

Ligand Exchange Reactions:

Ligand exchange reactions involving selenophosphate complexes are an area of ongoing research. These reactions involve the substitution of one or more ligands in the coordination sphere of the metal ion by other ligands. The kinetics and mechanism of these exchange reactions are influenced by several factors, including the nature of the metal ion, the incoming and leaving ligands, and the solvent. solubilityofthings.com

While specific kinetic data for ligand exchange reactions involving the this compound ligand are not extensively documented in readily available literature, studies on related gold(I)-selenolate complexes have shown that the nature of the selenolate ligand plays a significant role in the ligand exchange process. ias.ac.in The lability of ligands in metal complexes is a critical factor in their reactivity and catalytic activity. nih.gov The study of these exchange reactions provides insights into the stability and reactivity of metal-selenophosphate bonds.

Below is a table summarizing some reported metal complexes with selenophosphorus ligands:

MetalLigand TypeCoordination ModeReference
Pd(II), Pt(II)DiselenophosphateBidentate (Se, Se) researchgate.net
Zn(II), Cd(II), Hg(II)DiselenophosphinateChelating and Bridging researchgate.net
Li(I)Selenophosphinite, Diselenophosphinate, TriselenophosphonateBridging and Monomeric acs.orgacs.org
Au(I)Imidazole-based selenolates--- ias.ac.in

This table provides examples of metal complexes formed with various selenophosphorus-containing ligands.

Interdisciplinary Research Frontiers and Future Directions in Hydrogenselenophosphate Chemistry

Integration of Selenophosphate Research with Neurodevelopmental Studies and Gene Function

The synthesis of selenophosphate is the rate-limiting step for the production of all selenoproteins, many of which are indispensable for proper brain development and function. frontiersin.org Selenoproteins are crucial for protecting against oxidative stress, a key factor in many neurological disorders. nih.govnih.gov Research has established a strong link between selenoprotein function and the health of the central nervous system, with deficiencies leading to conditions like cognitive and motor function impairments, seizures, and hearing loss. frontiersin.orgnih.govresearchgate.net

The integration of selenophosphate research with genetics has been particularly illuminating. The enzyme responsible for producing hydrogenselenophosphate is selenophosphate synthetase (SPS). nih.gov In mammals, two forms exist: SPS1 and SPS2. nih.gov Studies have shown that SPS2 is the essential enzyme for generating the active selenium donor required for selenocysteine (B57510) biosynthesis. nih.govunl.edunih.govresearchgate.net SPS1, while not directly involved in selenophosphate synthesis, is thought to have regulatory roles in selenium metabolism. nih.govub.edu

Mutations in the genes encoding these enzymes, particularly SEPHS1, are increasingly associated with a range of neurodevelopmental disorders characterized by developmental delays, hypotonia, and dysmorphic features. nih.gov This has positioned the SEPHS1 gene as a key focus in neurodevelopmental research. nih.govresearchgate.net Understanding how mutations in this gene disrupt selenophosphate synthesis and, consequently, selenoprotein production, is critical for unraveling the molecular basis of these neurological conditions. nih.govstjude.orgsciencedaily.com The study of selenophosphate, therefore, provides a direct biochemical link between genetic information (SEPHS1 gene function) and complex neurological phenotypes, making it a vital area of interdisciplinary investigation.

Key Selenoprotein Synthesis GeneFunction in this compound PathwayImplication in Neurodevelopment
SEPHS1 (SPS1) Not directly catalytic for selenophosphate synthesis; likely regulatory role in selenium metabolism. nih.govub.eduMutations are associated with a variety of neurodevelopmental disorders. nih.govresearchgate.net
SEPHS2 (SPS2) Catalyzes the synthesis of selenophosphate from selenide (B1212193) and ATP; essential for selenoprotein production. unl.edunih.govmdpi.comAs the key enzyme, its proper function is critical for synthesizing neuroprotective selenoproteins. nih.gov

Novel Biocatalytic Systems for Optimized Selenoprotein Production Utilizing Selenophosphate

The natural biocatalytic system for producing selenoproteins hinges on the enzymatic synthesis of this compound by Selenophosphate Synthetase (SPS). nih.govub.edu This enzyme, designated SelD in bacteria and SPS2 in mammals, catalyzes the ATP-dependent phosphorylation of a selenium source, like selenide, to form the highly reactive monoselenophosphate. nih.govmdpi.comnih.gov This molecule then serves as the selenium donor for the conversion of seryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec, the precursor for selenoprotein synthesis. ub.edumdpi.com

Research into this enzymatic process has paved the way for developing novel biocatalytic systems for the controlled production of selenoproteins. In vitro studies have demonstrated that SPS2 is the essential enzyme for this process in mammals. nih.govnih.gov By harnessing the activity of recombinant SPS enzymes, researchers can generate selenophosphate in situ, which can then be used in cell-free protein synthesis systems to produce specific selenoproteins. This approach allows for the production of modified or labeled selenoproteins for structural and functional studies, which is often challenging using traditional recombinant expression in live cells. ub.edu

The core reaction catalyzed by SPS is: ATP + H₂O + HSe⁻ → AMP + 2H⁺ + HPO₄²⁻ + HSePO₃²⁻ ub.edu

This enzymatic system represents a powerful tool for biotechnology. Optimizing these biocatalytic platforms could lead to more efficient production of selenoproteins for therapeutic applications, such as antioxidant enzymes, or for use in diagnostic and research reagents. The ability to fine-tune selenoprotein synthesis outside of a cellular context provides a level of control that is crucial for advancing the field.

Exploration of New Selenophosphate Analogs and Derivatives

While this compound itself is a key biological intermediate, the broader field of organoselenium chemistry is actively exploring a variety of new selenium-containing compounds, including analogs and derivatives with potential therapeutic and material applications. This research often leverages the unique chemical properties of selenium to create novel molecular architectures.

In the realm of materials science, researchers have synthesized novel inorganic selenophosphate compounds. A notable example is the two-dimensional (2D) van der Waals bimetallic selenophosphate, LiGaP₂Se₆. nih.gov This material exhibits interesting optoelectronic properties, with a band gap of 2.01 eV, and remarkable stability in air and water, despite its lithium content. nih.gov Such materials represent a frontier in the design of novel semiconductors and electronic components, where the fundamental P-Se bond, analogous to that in this compound, forms the basis of the material's structure.

In medicinal chemistry, scientists are synthesizing a wide array of organoselenium derivatives and analogs for therapeutic purposes. These efforts are not aimed at creating direct analogs of this compound but rather at incorporating selenium into diverse molecular scaffolds to enhance biological activity. mdpi.com For instance, novel seleno-analogs of natural products and other bioactive molecules are being developed as potential dual-action agents against cancer and Alzheimer's disease. researchgate.netnih.govnih.gov These compounds, which include structures like selenoesters and benzoisoselenazolones, are designed to harness selenium's potent antioxidant and redox-modulating properties. nih.gov

Compound/Derivative ClassArea of ExplorationPotential ApplicationKey Findings
LiGaP₂Se₆ Materials Science2D Electronics, OptoelectronicsA stable 2D van der Waals material with a 2.01 eV band gap. nih.gov
Seleno-analogs of Natural Products Medicinal ChemistryCancer, Alzheimer's DiseaseSynthetic derivatives show promising antioxidant and antiproliferative activity. researchgate.netnih.gov
Selenophenes Organic SynthesisDrug Discovery, MaterialsVersatile heterocyclic scaffolds for creating new drugs and light-emitting materials. mdpi.com

Advanced Computational Modeling for Rational Design of Selenophosphate-Based Materials

Computational modeling has become an indispensable tool for understanding the complex chemistry of selenium compounds and for the rational design of new materials. Although direct computational studies on this compound are limited due to its instability, modeling is extensively applied to related systems, providing critical insights into reaction mechanisms, stability, and electronic properties.

In the study of selenium-based materials, such as the 2D selenophosphate LiGaP₂Se₆, computational methods are essential for predicting structural and electronic properties, complementing experimental findings from techniques like X-ray diffraction and spectroscopy. nih.gov Density functional theory (DFT) calculations, for example, can be used to model the band structure, predict stability, and understand the nature of the chemical bonds within these novel materials, guiding the synthesis of next-generation electronic components.

Computational studies are also employed to investigate the mechanisms of selenium-mediated reactions. For instance, theoretical investigations of selenoxide and selenone syn eliminations provide detailed information about activation energies and reaction thermodynamics, which is difficult to obtain experimentally. mdpi.com This knowledge is fundamental to organoselenium chemistry and can be applied to the design of new synthetic methodologies. Similarly, computational approaches can be used to model the active site of enzymes like selenophosphate synthetase, helping to elucidate its catalytic mechanism and its interaction with substrates like ATP and selenide. plos.org Such models are crucial for efforts in enzyme engineering and the design of novel biocatalytic systems.

Methodological Advancements in in situ Spectroscopic Characterization of Selenophosphate Reactions

The inherent instability and reactivity of this compound make its characterization challenging. However, significant methodological advancements in spectroscopy have enabled researchers to study this elusive molecule and its reactions, often in situ.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone of these efforts. ³¹P NMR is particularly powerful for identifying the phosphorus environment in selenophosphate, distinguishing it from other phosphate-containing species like ATP and inorganic phosphate (B84403). pnas.orgsci-hub.se The structure of the biologically synthesized selenophosphate was confirmed to be identical to a chemically synthesized standard using ³¹P NMR. sci-hub.sejst.go.jp Furthermore, ⁷⁷Se NMR provides direct evidence of the selenium atom and its bonding environment. The observation of direct magnetic coupling between ⁷⁷Se and ³¹P nuclei offers definitive proof of the Se-P bond, a key structural feature of selenophosphate. jst.go.jpresearchgate.net

For enzymatic assays and mechanistic studies, a combination of chromatographic and spectroscopic techniques is employed. High-Performance Liquid Chromatography (HPLC) is used to separate and quantify nucleotides like ATP, ADP, and AMP, allowing researchers to monitor the progress of the selenophosphate synthetase reaction. nih.gov UV-visible spectrophotometry can also be used to track changes in absorbance related to the reaction. nih.gov

More advanced techniques like Liquid Chromatography-Inductively Coupled Plasma-Tandem Mass Spectrometry (LC-ICP-MS/MS) have been developed for the highly sensitive and simultaneous detection of both selenium and phosphorus, enabling the unambiguous identification of selenophosphate in complex biological mixtures. jst.go.jp Additionally, isotope exchange studies using ¹⁸O-labeled water, analyzed by ³¹P NMR, have been instrumental in probing the catalytic mechanism of selenophosphate synthetase, revealing the role of water in the reaction. pnas.org

TechniqueApplication in Selenophosphate ResearchKey Information Provided
³¹P NMR Structural confirmation and reaction monitoring. sci-hub.sejst.go.jpIdentifies the unique phosphorus signal of selenophosphate.
⁷⁷Se NMR Definitive structural identification. jst.go.jpresearchgate.netConfirms the Se-P bond through nuclear coupling.
LC-ICP-MS/MS Ultrasensitive detection in complex mixtures. jst.go.jpAllows simultaneous and specific detection of Se and P.
HPLC Enzyme activity assays. nih.govQuantifies substrates and products (ATP, AMP) over time.
Isotope Exchange Studies Mechanistic investigation of enzyme action. pnas.orgElucidates the role of molecules like water in the catalytic cycle.

Bridging Fundamental Selenophosphate Chemistry with Broader Biomedical and Materials Innovations

The study of this compound, once confined to fundamental biochemistry, is now a critical bridge to innovations in biomedicine and materials science. Understanding the synthesis, stability, and reactivity of this simple yet vital molecule provides the foundation for significant technological and therapeutic advancements.

In the biomedical arena, the entire field of selenoprotein research is built upon the availability of selenophosphate. As detailed, the crucial role of selenoproteins in neurodevelopment and protection against neurological diseases highlights the therapeutic potential of modulating this pathway. nih.govnih.gov The development of novel seleno-organic compounds as potential treatments for diseases like cancer and Alzheimer's is a direct extension of fundamental organoselenium chemistry, aiming to harness the element's unique redox properties for therapeutic benefit. researchgate.netnih.gov The ability to create optimized biocatalytic systems to produce selenoproteins in vitro further opens doors for developing protein-based therapeutics and advanced diagnostic tools.

In materials science, the principles of bonding seen in this compound are being applied to create novel solid-state materials. The synthesis of 2D selenophosphates like LiGaP₂Se₆ demonstrates how the unique combination of phosphorus and selenium can yield materials with valuable optoelectronic properties. nih.gov This research frontier could lead to the development of new types of semiconductors, sensors, and energy storage devices, translating the fundamental chemistry of the P-Se bond into tangible technological innovations.

Ultimately, the journey from understanding the enzymatic synthesis of a reactive intermediate to designing new drugs and advanced materials showcases the power of interdisciplinary research. The fundamental chemistry of this compound acts as the central hub connecting genetics, enzymology, neuroscience, medicinal chemistry, and materials science, driving progress across a broad spectrum of scientific and technological endeavors.

Q & A

Q. What are the established methods for synthesizing hydrogenselenophosphate in laboratory settings?

this compound synthesis typically involves reacting selenide salts with phosphate derivatives under controlled acidic or basic conditions. Key steps include pH adjustment (e.g., using 1 mol/L sulfuric acid or sodium hydroxide to maintain pH 6–7) and purification via recrystallization or chromatography. Titration and UV-spectroscopy are standard methods to confirm stoichiometric ratios and intermediate stability . For reproducibility, experimental protocols must detail reaction temperatures, solvent systems (e.g., aqueous vs. organic), and inert gas use to prevent oxidation.

Q. How can researchers ensure the purity of this compound during synthesis?

Purity assessment requires a combination of analytical techniques:

  • Titration : Quantify residual reactants (e.g., free selenide ions) using redox-sensitive indicators.
  • Spectroscopy : UV-Vis or FT-IR to identify characteristic absorption bands (e.g., Se-P-O stretching vibrations).
  • Chromatography : HPLC or TLC to isolate and quantify byproducts. Cross-validate results with elemental analysis (e.g., ICP-MS for Se/P ratios) and compare against reference spectra from authenticated samples .

Q. What safety protocols are critical when handling this compound?

Due to selenium’s toxicity, researchers must use fume hoods, wear nitrile gloves, and employ secondary containment for waste. Neutralize spills with activated charcoal or sodium thiosulfate. Toxicity profiles should reference analogous organoselenium compounds, with acute exposure limits extrapolated from OSHA guidelines for hydrogen selenide .

Advanced Research Questions

Q. How should contradictory data in existing literature on this compound’s reactivity be resolved?

Contradictions often arise from variances in experimental conditions (e.g., pH, temperature) or analytical sensitivity. To resolve discrepancies:

  • Conduct a systematic review of methodologies (e.g., reagent purity, instrument calibration) across studies.
  • Perform supplemental searches on related selenophosphate derivatives to identify trends in reactivity .
  • Validate findings via orthogonal methods (e.g., NMR kinetics paired with computational modeling of reaction pathways).

Q. What analytical techniques are most effective for characterizing this compound’s structural dynamics?

Advanced characterization requires multi-modal approaches:

  • X-ray crystallography : Resolve 3D atomic arrangements but requires high-purity single crystals.
  • Solid-state NMR : Probe local electronic environments of Se and P nuclei, even in amorphous phases.
  • Raman spectroscopy : Detect subtle bond distortions under varying pH or thermal conditions. Cross-correlate data with DFT simulations to validate spectral assignments .

Q. How can this compound’s stability be optimized for long-term storage in biochemical assays?

Stability studies should evaluate:

  • Lyophilization : Assess degradation rates in lyophilized vs. aqueous forms.
  • Chelating agents : Test EDTA or citrate buffers to mitigate metal-catalyzed oxidation.
  • Temperature dependence : Accelerated aging experiments at 4°C, -20°C, and -80°C. Publish protocols with exact buffer compositions and container materials (e.g., glass vs. polypropylene) to ensure reproducibility .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are suitable for analyzing this compound’s dose-response curves in toxicity studies?

Use nonlinear regression models (e.g., Hill equation) to fit sigmoidal curves, reporting EC50 values with 95% confidence intervals. For low-dose effects, apply benchmark dose (BMD) modeling. Always include negative controls (e.g., phosphate-only solutions) to isolate selenium-specific toxicity .

Q. How should researchers address gaps in mechanistic understanding of this compound’s catalytic activity?

Propose hypotheses based on analogies to phosphate enzymes (e.g., phosphatase mimicry). Design isotope-labeling experiments (e.g., ^31P or ^77Se) to track reaction intermediates. Collaborate with computational chemists to model transition states and identify rate-limiting steps .

Data Reporting Standards

Q. What metadata is essential for publishing this compound-related datasets?

Include raw spectra, crystallographic CIF files, and instrument calibration logs. For computational data, provide input files (e.g., Gaussian .gjf or VASP POSCAR) and convergence criteria. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and deposit data in repositories like Zenodo or Figshare with CC-BY licenses .

Q. How can researchers ensure their this compound studies are reproducible?

Document all variables affecting synthesis and analysis:

  • Batch-specific details : Supplier, lot number, and purity of starting materials.
  • Environmental controls : Humidity, ambient light, and atmospheric O2 levels during experiments.
  • Software versions : Cite tools for data analysis (e.g., OriginLab, Gaussian 16).
    Publish step-by-step protocols in supplemental materials, referencing established guidelines like the Beilstein Journal’s experimental reporting standards .

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Reactant of Route 1
Hydrogenselenophosphate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.